Technical Documentation Center

6-bromo-4-nitro-1H-indazole-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-bromo-4-nitro-1H-indazole-3-carbonitrile
  • CAS: 885518-60-5

Core Science & Biosynthesis

Foundational

6-bromo-4-nitro-1H-indazole-3-carbonitrile CAS 885518-60-5 properties

An In-Depth Technical Guide to 6-bromo-4-nitro-1H-indazole-3-carbonitrile (CAS 885518-60-5) Executive Summary 6-bromo-4-nitro-1H-indazole-3-carbonitrile is a highly functionalized heterocyclic compound belonging to the i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-bromo-4-nitro-1H-indazole-3-carbonitrile (CAS 885518-60-5)

Executive Summary

6-bromo-4-nitro-1H-indazole-3-carbonitrile is a highly functionalized heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in numerous approved drugs, particularly kinase inhibitors.[1][2] This is largely due to its role as a bioisostere of indole, capable of forming critical hydrogen bond interactions within protein active sites.[1] This guide provides a comprehensive technical overview of 6-bromo-4-nitro-1H-indazole-3-carbonitrile, synthesizing available data on its properties, proposing a detailed synthetic route based on established chemical principles, exploring its potential reactivity for library development, and outlining essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[3] While sparsely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][4] Their success is exemplified by their incorporation into several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1]

The strategic value of the indazole nucleus lies in its ability to mimic the indole scaffold while offering a unique arrangement of hydrogen bond donors and acceptors, which facilitates strong binding to protein targets.[1] The title compound, 6-bromo-4-nitro-1H-indazole-3-carbonitrile, is an advanced intermediate engineered with multiple functional handles. The presence of a bromine atom, a nitro group, and a nitrile group on the core scaffold allows for a programmed, multi-directional approach to chemical diversification, making it an exceptionally valuable platform for the generation of compound libraries aimed at discovering novel therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 6-bromo-4-nitro-1H-indazole-3-carbonitrile is not widely published, its key properties can be defined based on available database entries and predictions derived from its structure.[5]

PropertyValue / PredictionSource
CAS Number 885518-60-5[6]
Molecular Formula C₈H₄BrN₃[5]
Molecular Weight 266.05 g/mol Calculated
Appearance Predicted to be a solidBased on analogs[7]
InChI Key BNMHCHQOAQMIBU-UHFFFAOYSA-N[5]
SMILES C1=CC2=C(C=C1Br)NN=C2C#N[5]
Predicted Monoisotopic Mass 220.95886 Da[5]
Predicted IR Absorptions ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1530 & 1350 cm⁻¹ (NO₂ stretch)Characteristic Frequencies
Predicted ¹H NMR Expect three distinct signals in the aromatic region (7.5-9.0 ppm) and one broad N-H signal.Structural Analysis
Predicted ¹³C NMR Expect eight distinct carbon signals, including the nitrile carbon (~115-120 ppm).Structural Analysis

Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds. Experimental verification is required.

Proposed Synthesis and Mechanistic Rationale

A validated synthesis for 6-bromo-4-nitro-1H-indazole-3-carbonitrile is not currently described in peer-reviewed literature. However, a highly plausible and efficient synthetic route can be proposed based on established indazole formation methodologies. The most direct approach involves the cyclization of a pre-functionalized benzene derivative with hydrazine.

Proposed Synthetic Pathway: Cyclization of 5-bromo-2-fluoro-3-nitrobenzonitrile

This pathway leverages the nucleophilic aromatic substitution (SₙAr) reaction, a robust method for heterocycle formation. The starting material, 5-bromo-2-fluoro-3-nitrobenzonitrile, is activated towards nucleophilic attack at the fluorine-bearing carbon by the two potent electron-withdrawing groups (NO₂ and CN) positioned ortho and para to it.

Synthesis_Workflow cluster_product Product SM 5-bromo-2-fluoro-3-nitrobenzonitrile P 6-bromo-4-nitro-1H-indazole-3-carbonitrile SM->P Ethanol, Reflux R1 Hydrazine Hydrate (H₂N-NH₂)

Caption: Proposed synthesis of the title compound via hydrazine-mediated cyclization.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq).

    • Add a suitable solvent, such as ethanol or isopropanol (approx. 10-20 mL per gram of starting material), to fully dissolve the starting material.

    • Causality: The solvent facilitates interaction between the reactants in a homogeneous phase. Alcohols are often chosen for their ability to dissolve both the organic precursor and hydrazine hydrate, as well as for their appropriate boiling points for reflux.

  • Reagent Addition:

    • Slowly add hydrazine hydrate (2.0 - 4.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

    • Causality: Hydrazine acts as the dinucleophile. The initial SₙAr reaction involves one nitrogen atom displacing the highly activated fluorine atom. The excess hydrazine ensures the reaction goes to completion.

  • Cyclization Reaction:

    • Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

    • Causality: Heating provides the necessary thermal energy to overcome the activation barrier for both the initial SₙAr and the subsequent intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon to form the pyrazole ring.

  • Product Isolation and Workup:

    • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice-water bath for 1-2 hours.

    • Causality: The product is expected to be a solid with lower solubility in the cold solvent. Cooling maximizes its precipitation, leading to a higher isolated yield.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold ethanol and then with water to remove any unreacted hydrazine and other soluble impurities.

    • Dry the solid product under vacuum to a constant weight. The material is often of sufficient purity for subsequent steps.[8]

Chemical Reactivity and Synthetic Applications

6-bromo-4-nitro-1H-indazole-3-carbonitrile is a versatile scaffold with three distinct points for chemical modification, allowing for a logical and sequential diversification strategy.

Reactivity_Diagram cluster_core Core Structure N_Alkylation N-Alkylation / Arylation Suzuki Suzuki / Sonogashira Cross-Coupling Nitro_Reduction Nitro Group Reduction to Amine N_pos->N_Alkylation N-H Site Br_pos->Suzuki C6-Br Site NO2_pos->Nitro_Reduction C4-NO₂ Site

Sources

Foundational

commercial suppliers and price comparison for 6-bromo-4-nitro-1H-indazole-3-carbonitrile

This technical guide outlines the procurement, synthesis, and cost analysis for 6-bromo-4-nitro-1H-indazole-3-carbonitrile . Executive Summary Status: Non-Catalog / Custom Synthesis Required.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the procurement, synthesis, and cost analysis for 6-bromo-4-nitro-1H-indazole-3-carbonitrile .

Executive Summary

Status: Non-Catalog / Custom Synthesis Required. Direct Availability: There are currently no global commercial suppliers offering 6-bromo-4-nitro-1H-indazole-3-carbonitrile as an off-the-shelf stock item. Recommended Strategy: The most time-efficient and cost-effective strategy is to procure the commercially available precursor, 6-bromo-4-nitro-1H-indazole (CAS 885518-46-7) , and perform a two-step functionalization (Iodination


 Cyanation) or outsource this specific transformation to a CRO.

Part 1: Technical Profile & Identification

Before initiating procurement, verify the chemical identity to prevent isomer confusion, particularly with the commercially available 4-bromo-6-nitro isomer.

FeatureSpecification
Target Compound 6-bromo-4-nitro-1H-indazole-3-carbonitrile
CAS Number Not Assigned (Novel Intermediate)
Molecular Formula C

H

BrN

O

Molecular Weight 267.04 g/mol
Key Precursor 6-bromo-4-nitro-1H-indazole (CAS: 885518-46-7)
Critical Isomer Warning Do NOT confuse with 4-bromo-6-nitro-1H-indazole-3-carbonitrile (CAS 885518-59-2), which is available from BLDpharm but has the nitro/bromo groups reversed.

Part 2: Sourcing Landscape & Price Analysis

Since the final target is unavailable, the sourcing strategy focuses on the Key Precursor (CAS 885518-46-7) .

Table 1: Commercial Suppliers for Precursor (CAS 885518-46-7)

Prices are estimated based on Q1 2025 market data for research-grade purity (95%+).

SupplierPack SizeEstimated Price (USD)Stock StatusLead Time
ChemScene 1 g$180 - $220In Stock1-2 Weeks
AchemBlock 5 g$650 - $750In Stock1-2 Weeks
IndiaMART (Bulk) 1 kg~$500 - $800Inquiry Only4-6 Weeks
Sigma-Aldrich N/ANot ListedN/AN/A

Procurement Insight: For research scale (<10g), ChemScene or AchemBlock offer the best balance of speed and reliability. For pilot scale (>100g), sourcing directly from Indian or Chinese manufacturers (via IndiaMART/Alibaba) can reduce costs by 80-90% , provided you run internal QC (NMR/LCMS) upon receipt.

Part 3: Recommended Synthetic Route

As the compound must be synthesized, the following protocol is the industry standard for installing a C3-cyano group on an electron-deficient indazole core.

Mechanism: Electrophilic Halogenation followed by Palladium-Catalyzed Cyanation

SynthesisRoute Precursor START: 6-bromo-4-nitro-1H-indazole (CAS 885518-46-7) Step1 Step 1: C3-Iodination (NIS, DMF) Precursor->Step1 Electrophilic Subst. Intermediate Intermediate: 6-bromo-3-iodo-4-nitro-1H-indazole Step1->Intermediate Yield: ~65-75% Step2 Step 2: Pd-Cyanation (Zn(CN)2, Pd(PPh3)4) Intermediate->Step2 Cross-Coupling Final FINAL TARGET: 6-bromo-4-nitro-1H-indazole-3-carbonitrile Step2->Final Yield: ~50-60%

Figure 1: Recommended synthetic pathway from commercially available precursor.

Detailed Protocol

Step 1: Synthesis of 6-bromo-3-iodo-4-nitro-1H-indazole

  • Rationale: The C3 position of indazole is susceptible to electrophilic attack.[1] However, the C4-nitro group deactivates the ring, requiring a strong iodinating agent.

  • Reagents: N-Iodosuccinimide (NIS), DMF (solvent).

  • Procedure:

    • Dissolve 6-bromo-4-nitro-1H-indazole (1.0 eq) in DMF (0.5 M).

    • Add NIS (1.2 eq) portion-wise at 0°C.

    • Allow to warm to RT and stir for 12h. (Heat to 60°C if conversion is sluggish due to the nitro group).

    • Workup: Pour into ice water. The product typically precipitates. Filter, wash with sodium thiosulfate (to remove excess iodine), and dry.

    • Validation: Check for loss of C3-proton signal in

      
      H-NMR (~8.0-8.5 ppm region).
      

Step 2: Synthesis of 6-bromo-4-nitro-1H-indazole-3-carbonitrile

  • Rationale: A transition-metal catalyzed cyanation is required to replace the C3-iodine. Zinc cyanide is preferred over CuCN for easier workup and milder conditions.

  • Reagents: Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    , DMF, Nitrogen atmosphere.
  • Procedure:

    • In a glovebox or under Ar stream, combine the Step 1 intermediate (1.0 eq), Zn(CN)

      
       (0.6 eq), and Pd(PPh
      
      
      
      )
      
      
      (5-10 mol%) in deoxygenated DMF.
    • Heat to 80-100°C for 4-16h.

    • Critical Note: The C6-Bromine is also a potential leaving group. However, the C3-Iodine is significantly more reactive toward oxidative addition than the C6-Bromine (bond energy difference). Monitor strictly by LCMS to prevent over-cyanation (dinitrile formation).

    • Workup: Dilute with EtOAc, wash with FeSO

      
       or dilute ammonia (to quench cyanide), brine, and concentrate. Purify via column chromatography.[2]
      

Part 4: Cost Structure Analysis (Make vs. Buy)

If you lack internal chemistry capabilities, you may outsource this synthesis to a CRO (Contract Research Organization). Below is a cost comparison for obtaining 100 mg of the final target.

Table 2: Cost Comparison Model (100 mg Scale)
Cost ComponentInternal Synthesis (In-House)Outsourced Custom Synthesis (CRO)
Precursor Cost $50 (for 250mg start material)Included in quote
Reagents (Pd, etc.) ~$100Included in quote
Labor (FTE) ~$500 (approx. 1-2 days work)Included in quote
Overhead/Analysis ~$200 (LCMS, NMR time)Included in quote
TOTAL ESTIMATED ~$850 $3,500 - $5,000
Time to Delivery 1 Week6-10 Weeks

Recommendation:

  • For <500mg: Perform In-House synthesis if you have a hood and LCMS. The chemistry is robust.[3]

  • For >5g: Outsource to a CRO (e.g., Wuxi AppTec, Pharmaron, or Curia). The safety risks of handling larger quantities of nitro-indazoles (potential energetic compounds) and cyanide justify the external cost.

Part 5: Quality Assurance & Safety

Analytical Validation Parameters

To ensure the synthesized compound is valid, the following data points must be met:

  • LC-MS: M+1 peak at ~268/270 (Br isotope pattern).

  • 
    H-NMR: 
    
    • Absence of C3-H singlet.

    • Presence of two aromatic doublets (or meta-coupled signals) representing H5 and H7.

  • IR Spectroscopy: Distinct nitrile stretch (

    
    ) at ~2220-2240 cm
    
    
    
    .
Safety Directive
  • Nitro-Indazoles: Indazoles with nitro groups can possess high energy/explosive properties. Do not heat dry solids. Avoid metal spatulas if friction sensitivity is unknown.

  • Cyanation: This reaction generates cyanide waste. All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.

References

  • BenchChem. Synthesis of 6-bromo-4-nitro-1H-indazole via Nitration. Technical Support Documents.[3][][5] Link

  • Sigma-Aldrich. Product Detail: 6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7).Link

  • PubChem. Compound Summary: 6-bromo-5-nitro-1H-indazole (Isomer Reference). National Library of Medicine. Link

  • RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (Context for C3 functionalization). Link

  • ChemScene. Product Pricing: 6-Bromo-4-nitro-1H-indazole.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hydrolysis of 6-bromo-4-nitro-1H-indazole-3-carbonitrile to 6-bromo-4-nitro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of a Key Indazole Intermediate The successful conversion of the nitrile group in 6-bromo-4-nitro-1H-indazole-3-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Indazole Intermediate

The successful conversion of the nitrile group in 6-bromo-4-nitro-1H-indazole-3-carbonitrile to a carboxylic acid is a critical step in the synthesis of various biologically active molecules. The resulting product, 6-bromo-4-nitro-1H-indazole-3-carboxylic acid, serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. However, this transformation is not without its challenges. The presence of electron-withdrawing nitro and bromo groups on the indazole ring significantly influences the reactivity of the nitrile functionality and introduces the potential for undesired side reactions under harsh hydrolytic conditions.

This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the successful hydrolysis of 6-bromo-4-nitro-1H-indazole-3-carbonitrile. We will explore both acidic and basic hydrolysis pathways, discuss the mechanistic rationale behind the chosen conditions, and address potential pitfalls such as decomposition, dehalogenation, and the stability of the nitro group.

Chemical Transformation and Mechanistic Considerations

The hydrolysis of a nitrile to a carboxylic acid proceeds through a two-step mechanism, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[1][2][3] This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[2][4] A weak nucleophile, such as water, can then attack the nitrile carbon, initiating the hydrolysis cascade. The electron-withdrawing nature of the nitro group and the indazole ring is expected to further enhance the electrophilicity of the nitrile carbon, potentially facilitating the reaction.[1] However, strong acidic conditions and high temperatures can also promote side reactions, including potential degradation of the indazole ring or modification of the nitro group.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide, the nucleophilic attack occurs directly at the electron-deficient nitrile carbon.[2][4] This pathway avoids the need for protonation of the nitrile. For substrates with electron-withdrawing groups, base-catalyzed hydrolysis can be an effective method. However, the stability of the bromo substituent under basic conditions at elevated temperatures is a key consideration, as nucleophilic aromatic substitution or dehalogenation could occur.

Experimental Protocols

Based on established procedures for the hydrolysis of structurally similar electron-deficient aromatic nitriles, both acidic and basic hydrolysis protocols are presented below. It is recommended to perform small-scale test reactions to determine the optimal conditions for this specific substrate.

Protocol 1: Strong Acid-Catalyzed Hydrolysis

This protocol is adapted from procedures for the hydrolysis of substituted benzonitriles and is expected to be effective for the target molecule due to the activating effect of the electron-withdrawing groups.[5][6]

Materials:

  • 6-bromo-4-nitro-1H-indazole-3-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add concentrated sulfuric acid to deionized water to prepare a 50-75% (v/v) aqueous sulfuric acid solution. Allow the solution to cool to room temperature.

  • Addition of Starting Material: To the sulfuric acid solution, add 6-bromo-4-nitro-1H-indazole-3-carbonitrile (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture should be carefully quenched in ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate for analysis. The disappearance of the starting material and the appearance of a more polar spot (the carboxylic acid) will indicate the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Precipitation and Filtration: The carboxylic acid product should precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitrile and facilitating the nucleophilic attack by water.[2][4]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the hydrolysis of both the nitrile and the intermediate amide.

  • Pouring onto Ice: This step serves to quench the reaction and dilute the strong acid, promoting the precipitation of the organic carboxylic acid, which is typically less soluble in acidic water.

  • Washing with Water: This removes any residual acid and inorganic salts.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is a viable alternative to acid-catalyzed hydrolysis and may offer advantages in terms of reaction time or yield, depending on the substrate's stability.[7]

Materials:

  • 6-bromo-4-nitro-1H-indazole-3-carbonitrile

  • Sodium Hydroxide or Potassium Hydroxide

  • Ethanol or Methanol

  • Deionized Water

  • Hydrochloric Acid (concentrated or 6M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-bromo-4-nitro-1H-indazole-3-carbonitrile (1.0 equivalent) in ethanol or methanol.

  • Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (2-5 equivalents).

  • Reaction: Heat the mixture to reflux (typically 70-90 °C) with stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or HPLC as described in the acid-catalyzed protocol. The product will be in its carboxylate salt form. For analysis, a quenched and acidified aliquot should be used.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the alcohol by rotary evaporation.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated or 6M hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3).

  • Precipitation and Extraction: The carboxylic acid product should precipitate upon acidification. If precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system.

Causality Behind Experimental Choices:

  • Sodium/Potassium Hydroxide: Provides the hydroxide nucleophile for the direct attack on the nitrile carbon.[2][4]

  • Ethanol/Methanol Co-solvent: Increases the solubility of the organic starting material in the aqueous basic solution.

  • Acidification: Protonates the carboxylate salt formed during the reaction to yield the final carboxylic acid, which is less soluble in the aqueous medium and can precipitate or be extracted.

Potential Side Reactions and Mitigation

  • Stability of the Nitro Group: Aromatic nitro groups are generally stable to acidic and basic hydrolysis conditions. However, under very harsh basic conditions or in the presence of certain nucleophiles, displacement of the nitro group is a possibility, though unlikely in this case.

  • Stability of the Bromo Group: While aryl bromides are generally stable, prolonged heating under strong basic conditions could potentially lead to nucleophilic aromatic substitution (by hydroxide) or dehalogenation, especially if catalytic impurities are present. Monitoring the reaction for the appearance of byproducts is crucial. Using the mildest effective conditions (lower temperature, shorter reaction time) is recommended.

  • Decarboxylation: Indazole-3-carboxylic acids can be susceptible to decarboxylation at high temperatures.[5] If decarboxylation is observed, particularly under acidic conditions, optimizing for a lower reaction temperature and shorter reaction time is necessary.

Characterization of 6-bromo-4-nitro-1H-indazole-3-carboxylic acid

The successful synthesis of the target compound can be confirmed by a combination of spectroscopic methods:

  • ¹H NMR Spectroscopy: The disappearance of the nitrile proton signal (if observable) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) are key indicators. The aromatic protons will also show characteristic shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: The disappearance of the nitrile carbon signal (around 115-125 ppm) and the appearance of the carboxylic acid carbonyl carbon signal (typically >160 ppm) are definitive.

  • Infrared (IR) Spectroscopy: The disappearance of the sharp nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹) and the appearance of a broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretching band (around 1680-1710 cm⁻¹) are characteristic of the carboxylic acid product.[8]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of 6-bromo-4-nitro-1H-indazole-3-carboxylic acid (C₈H₄BrN₃O₄), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Data Summary and Workflow Visualization

Table 1: Comparison of Hydrolysis Protocols

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Base-Catalyzed
Reagents 50-75% H₂SO₄10-20% NaOH or KOH in EtOH/H₂O
Temperature 100-120 °C (Reflux)70-90 °C (Reflux)
Reaction Time Typically several hours to overnightTypically a few hours
Work-up Quench in ice, filter precipitateEvaporate alcohol, acidify, filter/extract
Potential Issues Potential for decarboxylation at high temp.Potential for dehalogenation

Experimental Workflow

Sources

Application

using 6-bromo-4-nitro-1H-indazole-3-carbonitrile in fragment-based drug design (FBDD)

Application Note: High-Density Fragment Elaboration using 6-bromo-4-nitro-1H-indazole-3-carbonitrile Abstract This guide details the strategic application of 6-bromo-4-nitro-1H-indazole-3-carbonitrile (Compound 1 ) in Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Density Fragment Elaboration using 6-bromo-4-nitro-1H-indazole-3-carbonitrile

Abstract

This guide details the strategic application of 6-bromo-4-nitro-1H-indazole-3-carbonitrile (Compound 1 ) in Fragment-Based Drug Design (FBDD). Unlike simple monosubstituted scaffolds, Compound 1 offers a "high-density" functional profile, providing three distinct vectors for chemical elaboration (C3, C4, C6) within a low molecular weight footprint (<270 Da). This note outlines protocols for biophysical validation via STD-NMR, solubility optimization, and a divergent synthetic workflow to transform this building block into potent lead-like kinase or GPCR inhibitors.

The Fragment Profile: Structural Analysis & Vectors

Compound 1 is selected not merely for binding, but for its synthetic tractability and vector orthogonality . In FBDD, the ability to "grow" a fragment in specific directions is as critical as the initial binding affinity.

PropertyValueFBDD Relevance
MW 266.03 DaCompliant with Rule of 3 (<300 Da).
cLogP ~2.1Moderate lipophilicity; suitable for hydrophobic pockets.
H-Bond Donors 1 (N1-H)Critical for hinge binding (Kinases) or anchor points.
H-Bond Acceptors 4 (NO2, CN, N2)High potential for electrostatic interactions.
PSA ~85 ŲSlightly high for a fragment, implies specific polar interactions.
Vector Analysis
  • Vector A (C6-Br): The primary "Growth" vector. Ideal for Suzuki/Buchwald couplings to access hydrophobic back-pockets.

  • Vector B (C3-CN): A versatile "Head" group. Can be hydrolyzed to a primary amide (hinge binder) or converted to bioisosteres (e.g., tetrazole).

  • Vector C (C4-NO2): A "Masked" vector. The nitro group is rarely a final drug moiety due to toxicity/metabolic liability. It serves as a precursor to an amine (C4-NH2), providing a unique solubility handle or intramolecular H-bond partner.

Biophysical Screening Protocol: STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of Compound 1 due to its sensitivity to weak interactions (


 mM to 

M range) and ability to map the binding epitope [1].
Protocol A: Sample Preparation & Data Acquisition

Objective: Confirm binding of Compound 1 to Target Protein (e.g., Kinase Domain) and identify the ligand protons in direct contact with the protein surface.

Reagents:

  • Target Protein (20

    
    M final conc.)[1]
    
  • Compound 1 (1.0 mM final conc., 50x excess)

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 in

    
     (99.9%).
    
  • Internal Standard: TMSP (

    
    -trimethylsilylpropionic acid) for referencing.
    

Workflow:

  • Solubility Check: Dissolve Compound 1 in

    
    -DMSO to create a 100 mM stock. Inspect for precipitation upon dilution into the phosphate buffer. Note: If aggregation occurs, add 5% 
    
    
    
    -DMSO to the final NMR tube.
  • Reference Spectrum: Acquire a standard 1D

    
    H NMR of the ligand alone to assign resonances:
    
    • 
       ~8.2 ppm (C7-H, doublet)
      
    • 
       ~7.9 ppm (C5-H, doublet)
      
    • Note: The acidic N1-H will likely exchange with

      
       and be invisible.
      
  • STD Experiment:

    • On-Resonance Irradiation: Set frequency to -0.5 ppm or 12 ppm (protein methyls or amides), ensuring no ligand signals are hit.

    • Off-Resonance Irradiation: Set frequency to 30 ppm (control).

    • Pulse Sequence: Gaussian cascade of selective pulses (total saturation time 2.0s).

  • Data Processing: Subtract the On-Resonance FID from the Off-Resonance FID.

Interpretation:

  • Positive Signal: Peaks appearing in the difference spectrum indicate binding.

  • Epitope Mapping: Calculate the STD Amplification Factor (

    
    ) . If the C7-H signal is stronger than C5-H, the C7/C6 region is buried deeper in the protein pocket, validating the C6-Br as the correct vector for extension.
    

Synthetic Elaboration: The "Grow" Strategy

Once binding is confirmed, the fragment must be elaborated. The presence of the N1-H necessitates protection before metal-catalyzed cross-coupling to prevent catalyst poisoning or N-arylation byproducts [2].

Workflow Diagram: Divergent Synthesis

G Start Fragment (1) 6-Br-4-NO2-3-CN Step1 N1-Protection (THP or SEM) Start->Step1 DHP, pTsOH Step2 Suzuki Coupling (C6-Aryl Extension) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Step3 Nitro Reduction (C4-NO2 -> NH2) Step2->Step3 Fe, NH4Cl or H2, Pd/C Step4 Nitrile Hydrolysis (C3-CN -> Amide) Step2->Step4 Alternate Route Step3->Step4 NaOH, H2O2 Step4->Step3 Lead Lead Candidate Kinase Inhibitor Step4->Lead Deprotection

Figure 1: Divergent synthetic pathway for transforming Compound 1 into a lead candidate. The N1-protection is the critical enabling step.

Protocol B: C6-Extension via Suzuki-Miyaura Coupling

Context: The C6-Bromine is electronically activated by the electron-withdrawing nitro group at C4, making oxidative addition of Palladium facile [3].

Reagents:

  • N1-THP protected Compound 1 (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Charge a microwave vial with the protected fragment, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane and aqueous Base via syringe.

  • Reaction: Heat to 85°C for 4 hours (conventional) or 110°C for 30 mins (microwave).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The nitro group makes the product visible under UV (254 nm).

Protocol C: Nitro Group Reduction (The "Masked" Vector)

Context: Reducing the C4-Nitro to an amine changes the electronic character of the ring (electron-withdrawing to electron-donating) and creates a handle for solubility or further substitution.

Method: Iron/Ammonium Chloride (Bechamp conditions).

  • Why not Hydrogenation? The C3-Nitrile and C6-Bromine (if unreacted) can be sensitive to

    
    , leading to over-reduction or dehalogenation. Fe/NH4Cl is chemoselective for 
    
    
    
    .

Step-by-Step:

  • Dissolve the nitro-indazole intermediate in EtOH/Water (4:1).

  • Add Iron powder (5 eq) and Solid

    
     (5 eq).
    
  • Reflux at 80°C for 2 hours. Monitor by LCMS (Mass shift: -30 Da,

    
     + 
    
    
    
    ).
  • Filter hot through Celite. Concentrate and purify.

Case Study: Targeting the Kinase Hinge

In a hypothetical campaign against a Tyrosine Kinase (e.g., FGFR or VEGFR), Compound 1 serves as the core scaffold.

  • Binding Mode Hypothesis:

    • The Indazole N1-H and N2 form the donor-acceptor pair with the kinase hinge region (e.g., Glu/Ala backbone).

    • The C6-Aryl group (added via Suzuki) extends into the hydrophobic gatekeeper pocket.

    • The C3-Amide (derived from nitrile) interacts with the catalytic lysine or aspartate.

  • Optimization Cycle:

    • Cycle 1: Screen C6-Aryl boronic acids. Identify a group that improves

      
       from 50 
      
      
      
      M to 1
      
      
      M.
    • Cycle 2: Reduce C4-NO2 to C4-NH2. Check if the amine forms a water-mediated bridge to the sugar pocket.

    • Cycle 3: Hydrolyze C3-CN to

      
      . This usually increases potency 10-fold by satisfying the third hinge hydrogen bond.
      

References

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Laha, J. K., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Bromoindazoles. Chemical Communications. Link

  • Song, J. J., et al. (2006). Organometallic Methods for the Synthesis of Indazoles. Chemical Society Reviews. Link

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 6-bromo-4-nitro-1H-indazole-3-carbonitrile N-alkylation reactions

Technical Support Center: Optimization of N-Alkylation for Electron-Deficient Indazoles Subject: Improving yield and regioselectivity for 6-bromo-4-nitro-1H-indazole-3-carbonitrile Ticket ID: IND-NITRO-004 Assigned Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Alkylation for Electron-Deficient Indazoles

Subject: Improving yield and regioselectivity for 6-bromo-4-nitro-1H-indazole-3-carbonitrile Ticket ID: IND-NITRO-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with the N-alkylation of 6-bromo-4-nitro-1H-indazole-3-carbonitrile . Based on the electronic profile of your substrate (highly electron-deficient due to 4-nitro, 6-bromo, and 3-cyano groups), the "yield" problem is likely a regioselectivity problem.

Electron-deficient indazoles are prone to forming mixtures of N1-alkyl (thermodynamic, usually desired) and N2-alkyl (kinetic) products. Standard conditions (


/DMF) often result in a 1:1 mixture, effectively halving your isolated yield of the desired isomer.

This guide provides a diagnostic workflow, two optimized protocols (Thermodynamic Control vs. Kinetic Control), and a troubleshooting matrix.

Part 1: Diagnostic Workflow (Interactive)

Before altering your reagents, determine the root cause of the low yield using this decision tree.

Troubleshooting Start Start: Low Yield Observed TLC Analyze Crude by TLC/LCMS Start->TLC Conversion Is Starting Material (SM) consumed? TLC->Conversion Isomers Are there two product spots/peaks? Conversion->Isomers Yes (SM gone) Solubility Issue: Solubility/Nucleophilicity Action: Switch to Protocol B (Cs2CO3/Heat) Conversion->Solubility No (SM remains) Regio Issue: Regioselectivity (N1 vs N2) Action: Switch to Protocol A (NaH/THF) Isomers->Regio Yes (Mixture formed) Decomp Issue: Decomposition (Hydrolysis) Action: Remove water, check base strength Isomers->Decomp No (Messy baseline) Success Yield Optimized Solubility->Success Regio->Success

Figure 1: Diagnostic decision tree to isolate whether the failure mode is conversion-based or selectivity-based.

Part 2: The Science of Indazole Regioselectivity

To fix the yield, you must control the competition between the N1 and N2 nitrogen atoms.

  • Electronic Effect: Your substrate has a 4-nitro group. While this increases the acidity of the N-H proton (making deprotonation easy), it delocalizes the negative charge.

  • The Trap: Under standard

    
     conditions (weak base, polar aprotic solvent), the N2 position is often more accessible kinetically, leading to significant N2-alkylation byproducts.
    
  • The Solution (Coordination Control): The use of Sodium Hydride (NaH) in THF (Tetrahydrofuran) has been proven to favor N1-alkylation (>98:2 ratio) for electron-deficient indazoles.[1] The sodium cation (

    
    ) coordinates tightly with the N2 and the substituent at C3 (if applicable) or simply shields the N2, directing the electrophile to N1.
    

Part 3: Optimized Protocols

Protocol A: High-Selectivity N1-Alkylation (Recommended)

Best for: Maximizing the N1 isomer and avoiding chromatographic separation of isomers.

Reagents:

  • Substrate: 6-bromo-4-nitro-1H-indazole-3-carbonitrile (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.2 equiv)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve the indazole substrate in anhydrous THF. Note: If solubility is poor, add minimal dry DMF (up to 10% v/v).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas will occur.
    
  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn a deep color (orange/red) indicating anion formation.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC.

    • Tip: If reaction is slow, heat to 50°C. The "NaH effect" maintains N1 selectivity even at moderate heat [1].

  • Quench: Carefully quench with saturated

    
     solution.
    

Why this works: The tight ion pairing in THF favors the thermodynamic N1 product and suppresses N2 attack [2].

Protocol B: The "Cesium Effect" (Alternative)

Best for: Scale-up where NaH is hazardous, or if the substrate is completely insoluble in THF.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP

  • Temperature: 60°C - 80°C

Critical Note:


 in DMF often yields a mixture (e.g., 2:1 N1:N2). However, for steric reasons, high temperatures can facilitate thermodynamic equilibration to the N1 product over time [3].

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
50% Yield (N1) + 40% Yield (N2) Lack of Selectivity. You are likely using

or

in DMF at RT.
Switch to Protocol A (NaH/THF) . The solvent polarity and cation choice are critical for directing the alkyl group to N1.
No Reaction (SM Recovered) Poor Nucleophilicity. The 4-nitro group pulls electron density, making the anion stable but sluggish.1. Use a more reactive electrophile (Iodide > Bromide).2. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange.
Hydrolysis of Nitrile (to Amide) Basic Hydrolysis. Presence of water with strong base.Ensure all solvents are anhydrous. Avoid hydroxide bases (

,

). Use Carbonates or Hydrides only.
Reaction turns black/tar Nitro reduction/polymerization. Degas solvents thoroughly. Nitro groups can participate in SET (Single Electron Transfer) side reactions if oxygen is present.

Part 5: Mechanistic Visualization

Understanding the pathway helps predict outcomes. Below is the flow for the competing pathways.

Mechanism Indazole 1H-Indazole Substrate (4-NO2, 6-Br, 3-CN) Anion Indazolyl Anion (Delocalized Charge) Indazole->Anion Base (Deprotonation) Path_N1 Path A: N1 Attack (Thermodynamic) Anion->Path_N1 NaH/THF (Coordination Control) Path_N2 Path B: N2 Attack (Kinetic) Anion->Path_N2 Mitsunobu or Polar Solvent (DMF) Prod_N1 N1-Alkyl Product (Target) Path_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Byproduct) Path_N2->Prod_N2 Prod_N2->Prod_N1 High Temp (Thermal Rearrangement)

Figure 2: Mechanistic pathways showing how reagent choice dictates the N1 vs. N2 outcome.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[2] Key Finding: NaH in THF provided >99:1 N1 selectivity for electron-deficient indazoles, whereas

    
    /DMF yielded mixtures.
    URL:[Link]
    
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry (2024).[3] Key Finding: Confirms the "NaH effect" and highlights that Mitsunobu conditions often favor the unwanted N2 isomer. URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Synthesis (2022). Key Finding: Discusses the energy barriers between N1 and N2 alkylation, confirming N1 is the thermodynamic sink. URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 6-Bromo-4-Nitro-1H-Indazole-3-Carbonitrile

Executive Summary: The "Brick Dust" Challenge The compound 6-bromo-4-nitro-1H-indazole-3-carbonitrile presents a classic "brick dust" profile common in kinase inhibitor intermediates. Its poor solubility is not accidenta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

The compound 6-bromo-4-nitro-1H-indazole-3-carbonitrile presents a classic "brick dust" profile common in kinase inhibitor intermediates. Its poor solubility is not accidental; it is a direct consequence of its molecular architecture.

The convergence of a planar indazole core with three electron-withdrawing groups (EWGs)—Nitro (-NO₂) at C4, Nitrile (-CN) at C3, and Bromine (-Br) at C6—creates a molecule with:

  • High Crystal Lattice Energy: Strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding (N-H donor to NO₂/CN acceptor).
  • High Lipophilicity (LogP > 3): Despite the polar groups, the aromatic scaffold drives hydrophobicity.

  • Increased Acidity: The EWGs significantly lower the pK_a of the N1-proton, making the neutral species less soluble in protic solvents but highly responsive to pH manipulation.

This guide provides the mechanistic logic and validated protocols to overcome these barriers in DMSO and Methanol (MeOH).

Physicochemical Profile & Solubility Matrix

Note: Values are empirical estimates based on Structure-Activity Relationship (SAR) of analogous nitro-indazoles.

SolventSolubility PotentialPrimary Mechanism of FailureOptimization Strategy
DMSO High (20–50 mM)Hygroscopic Crash-Out: Absorbed water lowers solvating power.Use anhydrous DMSO; store under inert gas; warm to 37°C.
Methanol Low to Moderate Lattice Energy: Protic solvent cannot break the crystal lattice of the neutral form.pH Adjustment: Mild basification (Et₃N) deprotonates N1, drastically increasing solubility.[1]
Water/PBS Negligible (< 10 µM)Hydrophobic Effect: Water forces aggregation of the planar rings.Use co-solvents (PEG400) or surfactants (Tween-80); maintain DMSO > 1%.

Troubleshooting Guides (FAQ Format)

Scenario A: "I added the solid to DMSO, but it formed a sticky, undissolved layer at the bottom."

The Cause: This is the "Viscous Boundary Layer" effect . When DMSO contacts the solid, it forms a supersaturated layer immediately around the crystal. If not dispersed, this layer becomes viscous, slowing diffusion to a halt.[1]

The Fix (Protocol 1):

  • Vortex Immediately: Do not let the solid sit. Vortex at high speed for 30 seconds immediately upon addition.

  • Sonication: If clumps persist, sonicate at 40 kHz for 10 minutes. Note: Monitor temperature; DMSO heating can degrade unstable compounds, though this indazole is thermally stable.[1]

  • Thermal Shift: Warm the DMSO to 37–40°C . This lowers DMSO viscosity and increases kinetic energy to break the lattice.

Scenario B: "It dissolved in DMSO, but precipitated immediately when I diluted it into my assay buffer."

The Cause: This is "Solvent Shock" (The Crash-Out) . DMSO is a chaotic structure breaker, while water is highly ordered.[1] Rapid mixing causes the DMSO to hydrate instantly (exothermic), leaving the hydrophobic compound with no solvation shell, forcing it to aggregate.[1]

The Fix (Protocol 2 - Stepwise Dilution):

  • Do NOT: Add 1 µL stock directly to 999 µL buffer.

  • DO: Use an intermediate dilution step.

    • Prepare a 100x stock in 100% DMSO.

    • Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG400 or Ethanol).

    • Dilute this intermediate 1:10 into the final aqueous buffer.

  • Why? This reduces the polarity shock and prevents local supersaturation.

Scenario C: "I cannot get high concentrations in Methanol for my reaction workup."

The Cause: Methanol is a protic solvent. The neutral indazole species has strong intermolecular H-bonds that MeOH cannot easily disrupt. However, the N1-proton is acidic due to the electron-withdrawing 4-nitro and 3-cyano groups.

The Fix (Protocol 3 - pH Switching):

  • Add the solid to MeOH.

  • Add 1.0–1.1 equivalents of Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Mechanism: Deprotonation yields the indazole anion , which is highly soluble in MeOH due to charge delocalization.

  • Caution: Ensure your downstream reaction tolerates the base. If not, you must neutralize slowly during the next step.

Visual Logic: Solubility Decision Tree

The following flowchart illustrates the logical pathway for troubleshooting solubility based on the solvent system.

SolubilityLogic Start Start: Solid Compound SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO MeOH Methanol (MeOH) SolventChoice->MeOH ViscousLayer Issue: Viscous Layer? DMSO->ViscousLayer Yes Yes ViscousLayer->Yes No No ViscousLayer->No Sonicate Action: Sonicate (40°C) + Vortex ClearDMSO Result: Clear Solution Sonicate->ClearDMSO Dilution Dilution into Aqueous Buffer ClearDMSO->Dilution Precip Issue: Immediate Precipitation Dilution->Precip No Precip No Precip Dilution->No Precip Stepwise Action: Intermediate Dilution (DMSO -> PEG400 -> Buffer) Precip->Stepwise SuccessAq Result: Stable Assay Solution Stepwise->SuccessAq InsolubleMeOH Issue: Low Solubility MeOH->InsolubleMeOH InsolubleMeOH->Yes InsolubleMeOH->No BaseAdd Action: Add 1.0 eq Et3N (Deprotonation) AnionSol Result: Soluble Anion BaseAdd->AnionSol Yes->Sonicate Yes->BaseAdd No->ClearDMSO No->AnionSol No Precip->SuccessAq

Caption: Decision logic for overcoming solubility barriers in DMSO (aggregation) and MeOH (lattice energy).

Advanced Protocol: Determination of Solubility Limit

Do not rely on literature values from other labs, as purity and crystal form (polymorphs) vary.[1] Use this Self-Validating Protocol to determine the limit for your specific lot.

Materials:

  • Compound (Solid)[1]

  • Anhydrous DMSO[2][3][4]

  • UV-Vis Spectrophotometer (or HPLC)

  • 1.5 mL Microcentrifuge tubes

Procedure:

  • Saturation: Add compound to DMSO in small increments (e.g., 5 mg into 500 µL) until visible solid remains despite 10 mins of sonication at 37°C.

  • Equilibration: Shake/agitate at room temperature for 2 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved micro-crystals.

  • Quantification:

    • Carefully remove the supernatant.

    • Dilute the supernatant 1:1000 in MeOH.

    • Measure Absorbance (A_max) or HPLC Area.

    • Compare against a standard curve of known low concentration.

  • Calculation:

    
    .
    

References

  • BenchChem. (2025).[2][3][5][6] Technical Support Center: Troubleshooting Compound Solubility in DMSO. Retrieved from BenchChem Technical Guides.[3] Link[1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • ResearchGate. (2014).[7][8] Discussion: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?Link

  • PubChem. (2025).[9][10] Compound Summary: 6-Nitroindazole (Analogous Structure).[9] National Library of Medicine. Link[1]

  • MDPI. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO.[11] (Demonstrating solvent donor number effects on lattice dissolution). Link[1]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 6-bromo-4-nitro-1H-indazole-3-carbonitrile

[1] Current Status: Operational Topic: High-Purity Crystallization Protocols Ticket ID: IND-CN-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: High-Purity Crystallization Protocols Ticket ID: IND-CN-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Physicochemical Challenge

The molecule 6-bromo-4-nitro-1H-indazole-3-carbonitrile presents a unique purification challenge due to the interplay of three distinct electronic features:

  • The Indazole Core: Provides a rigid scaffold with an acidic proton at the N1 position (pKa ~10-11), allowing for pH-dependent solubility.

  • The Nitro Group (C4): Introduces strong polarity and potential for "oiling out" (Liquid-Liquid Phase Separation) during cooling.[1]

  • The Bromo & Cyano Groups: Increase lipophilicity and crystal lattice energy, often leading to high melting points but poor solubility in standard organic solvents.[1]

This guide moves beyond simple "recipes" to provide a mechanism-based approach to purification, ensuring reproducibility and high purity (>99.5% HPLC).

Part 1: Solubility Profile & Solvent Selection[1]

Before attempting crystallization, you must understand the solubility landscape.[1] This compound exhibits "brick dust" properties—high melting point and low solubility in most solvents.

Solubility Matrix (at 25°C)
Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)NOT recommended for crystallization (difficult to remove).[1] Use for reaction only.
Polar Protic Ethanol, MethanolModerate (Heating req.)[1]Ideal for cooling crystallization.
Esters Ethyl AcetateLow-Moderate Good solvent for reflux/cooling cycles.
Non-Polar Hexanes, HeptaneInsoluble Antisolvent only.[1]
Aqueous Base 1M NaOHSoluble (as anion)Purification Strategy: Chemical washing (Acid/Base swing).[1]
The "Oiling Out" Danger Zone

Issue: Nitro-substituted aromatics often separate as a supercooled oil rather than crystals when cooled rapidly. Mechanism: The high polarity of the nitro group interacts strongly with polar solvents. If the metastable zone is too wide, the compound separates as a liquid phase before nucleation occurs.[1] Prevention:[1] Use Seed Crystals (0.5 wt%) at the cloud point and maintain a slow cooling ramp (5°C/hour).[1]

Part 2: The "Golden Standard" Purification Workflow

This protocol combines chemical purification (Acid/Base Swing) with physical purification (Recrystallization) to remove both organic impurities and regioisomers.[1]

Phase 1: Chemical Cleanup (The Acid-Base Swing)

Goal: Remove non-acidic impurities (e.g., unreacted starting materials that lack the N-H proton).[1]

  • Dissolution: Suspend crude solid in 1M NaOH (5-10 volumes). Stir for 30 mins. The product will dissolve as the sodium salt; non-acidic impurities will remain suspended.[1]

  • Filtration: Filter through Celite to remove insoluble mechanical impurities and non-acidic byproducts.

  • Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches 3-4.

  • Isolation: Filter the resulting precipitate. Wash with water until neutral pH.[2] Dry at 50°C under vacuum.

Phase 2: High-Purity Crystallization

Goal: Remove regioisomers (e.g., 4-bromo/6-nitro isomers) and trace colored impurities.[1]

System: Ethanol / Water (90:10) or Ethyl Acetate / Heptane.[1]

  • Reflux: Suspend the dried solid from Phase 1 in Ethanol (20 volumes) . Heat to reflux (78°C).[1]

  • Titration: If not fully dissolved, add THF dropwise through the condenser until a clear solution is obtained. Note: Avoid excess THF as it inhibits crystallization.[1]

  • Clarification: If the solution is dark/black, add activated carbon (5 wt%), stir for 10 mins at reflux, and hot filter.

  • Nucleation: Cool slowly to 60°C. Add seed crystals if available.

  • Growth: Cool to room temperature over 4 hours (controlled ramp). Then cool to 0-4°C for 2 hours.

  • Harvest: Filter the bright yellow/orange crystals. Wash with cold Ethanol.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification, ensuring you choose the right path based on crude purity.

PurificationLogic Start Crude 6-bromo-4-nitro- 1H-indazole-3-carbonitrile CheckPurity Check HPLC Purity Start->CheckPurity AcidBase Phase 1: Acid/Base Swing (Dissolve in NaOH -> Filter -> Acidify) CheckPurity->AcidBase < 95% Purity or Non-Acidic Impurities SolventSelect Select Solvent System (Ethanol/Water or EtOAc/Heptane) CheckPurity->SolventSelect > 95% Purity AcidBase->SolventSelect Solid Isolated Reflux Heat to Reflux (Add THF if needed for solubility) SolventSelect->Reflux CarbonTreat Is solution dark? Reflux->CarbonTreat HotFilter Add Activated Carbon & Hot Filter CarbonTreat->HotFilter Yes Cooling Controlled Cooling (5°C per hour to 0°C) CarbonTreat->Cooling No HotFilter->Cooling Isolate Filtration & Drying (Vacuum, 50°C) Cooling->Isolate

Caption: Logical workflow for purifying 6-bromo-4-nitro-1H-indazole-3-carbonitrile, prioritizing chemical washing before physical crystallization.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

A: This is a classic issue with nitro-aromatics. It happens when the "Liquid-Liquid Phase Separation" (LLPS) boundary is crossed before the solubility curve.

  • The Fix:

    • Reheat the mixture until clear.

    • Add Seed Crystals at a higher temperature (just below the saturation point).

    • Reduce Antisolvent: If using water or heptane, use less.[1] High antisolvent ratios force rapid precipitation (oiling).[1]

    • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Q2: How do I remove the regioisomer (e.g., 6-nitro-4-bromo)?

A: Regioisomers often have different crystal packing densities.

  • Strategy: Use a solvent system that relies on packing efficiency rather than just polarity. Toluene or Chlorobenzene (high boiling, aromatic stacking) can sometimes discriminate between isomers better than alcohols.[1]

  • Check: Run H-NMR. The position of the aromatic protons will shift significantly between the 4-nitro and 6-nitro isomers due to shielding/deshielding effects relative to the indazole nitrogen.

Q3: The crystals are retaining solvent (solvates).[1]

A: Indazoles are prone to forming channel solvates, especially with DMSO or DMF.[1]

  • The Fix: Do not crystallize from DMSO/DMF. If you must use them for the reaction, perform the "Acid/Base Swing" (Phase 1 above) to crash the product out into water, breaking the solvate, before recrystallizing from Ethanol.[1]

Q4: Is the compound light-sensitive?

A: Yes. Nitro-indazoles can undergo photochemical rearrangement or degradation (browning) upon extended exposure to UV/visible light.[1]

  • Protocol: Perform crystallization in amber glassware or wrap flasks in aluminum foil. Dry the final product in the dark.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from [1]

  • Organic Syntheses. (2020).[1][4] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[1][4] Retrieved from [1]

  • RSC Advances. (2018).[1] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Adv., 2018, 8, 13240.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 5-Nitroindazole and related isomers. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: LC-MS Identification of 6-bromo-4-nitro-1H-indazole-3-carbonitrile

This guide provides an in-depth technical comparison for the identification and differentiation of 6-bromo-4-nitro-1H-indazole-3-carbonitrile using LC-MS/MS. It addresses the critical analytical challenge of distinguishi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the identification and differentiation of 6-bromo-4-nitro-1H-indazole-3-carbonitrile using LC-MS/MS. It addresses the critical analytical challenge of distinguishing this specific regioisomer from its synthetic byproducts and structural isomers (specifically the 5-nitro and 7-nitro variants).

Executive Summary

The precise identification of 6-bromo-4-nitro-1H-indazole-3-carbonitrile (hereafter BNIC-4 ) is critical in kinase inhibitor development, where the position of the nitro group dictates downstream structure-activity relationships (SAR).

This guide compares BNIC-4 against its most prevalent thermodynamic isomers: 6-bromo-5-nitro-1H-indazole-3-carbonitrile (BNIC-5) and 6-bromo-7-nitro-1H-indazole-3-carbonitrile (BNIC-7) .

Key Differentiator: While all three isomers share the same exact mass (


 265.94 for 

), BNIC-4 exhibits a distinct "Ortho Effect" fragmentation pathway due to the steric and electronic proximity of the C4-Nitro and C3-Cyano groups, resulting in a unique MS/MS spectral fingerprint compared to the isolated nitro groups in BNIC-5/7.

Chemical Identity & Physicochemical Profile[1][2][3]

ParameterSpecificationNotes
Compound Name 6-bromo-4-nitro-1H-indazole-3-carbonitrileTarget Regioisomer
Formula

Exact Mass 265.9440 (

) / 267.9419 (

)
1:1 Isotopic Ratio
Ionization Mode ESI Negative (

)
Preferred due to acidic NH and electron-withdrawing groups (

).
Key Precursor Ion

264.9 (

)
Deprotonated molecular ion.
Topological Polar Surface Area ~98 ŲHigh polarity; impacts retention time.

Comparative Fragmentation Analysis

The core challenge is distinguishing BNIC-4 from BNIC-5 . The nitration of 6-bromo-1H-indazole-3-carbonitrile often yields a mixture.

A. The "Ortho Effect" Mechanism (BNIC-4)

In BNIC-4 , the nitro group at C4 is sterically crowded by the adjacent nitrile group at C3. Under Collision-Induced Dissociation (CID), this proximity facilitates unique rearrangement pathways not possible in the 5- or 7-isomers.

  • Primary Pathway (Steric Relief): The loss of the nitro radical (

    
    ) is significantly favored and occurs at lower collision energies for BNIC-4 compared to BNIC-5, driven by the relief of steric strain between C3-CN and C4-
    
    
    
    .
  • Secondary Pathway (Interaction): The 4-nitro group can interact with the 3-cyano group, facilitating the loss of

    
     followed by ring contraction, a pathway suppressed in BNIC-5.
    
B. Comparative Fragment Ions Table[4]
Fragment Ion (

)
IdentityBNIC-4 (Target) AbundanceBNIC-5 (Alternative) AbundanceMechanistic Insight
264.9

ParentParentBase peak in mild conditions.
234.9

High LowDiagnostic: Proximity of C4-

to C3-CN facilitates O-transfer or direct NO loss.
218.9

Very High MediumDiagnostic: Steric relief drives rapid loss of the bulky nitro group in the 4-position.
185.0

LowLowRadical loss of Bromine; common to all isomers.
139.0 Ring CleavageMediumMediumComplex ring destruction; less specific.
C. Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways. Note the specific "Ortho Interaction" branch unique to the 4-nitro isomer.

FragmentationPathway cluster_4 BNIC-4 (4-Nitro) Specific cluster_5 BNIC-5 (5-Nitro) Specific Parent Parent Ion [M-H]- m/z 264.9 M_NO [M-NO]- m/z 234.9 (Ortho Interaction) Parent->M_NO -NO (30 Da) Facilitated by C3-CN M_NO2_Fast [M-NO2]- m/z 218.9 (Steric Relief - High Intensity) Parent->M_NO2_Fast -NO2 (46 Da) Fast Kinetics M_NO2_Slow [M-NO2]- m/z 218.9 (Standard Loss - Med Intensity) Parent->M_NO2_Slow -NO2 (46 Da) Slower Kinetics M_HCN [M-HCN]- m/z 237.9 (Stable Nitro) Parent->M_HCN -HCN (27 Da) Common [M-Br]- m/z 185.0 M_NO2_Fast->Common -Br M_NO2_Slow->Common -Br

Caption: Divergent fragmentation pathways. The red path (left) highlights the "Ortho Effect" unique to the 4-nitro target, leading to enhanced NO loss and rapid NO2 ejection.

Experimental Protocol

This self-validating protocol ensures the separation and identification of the correct isomer.

Step 1: Sample Preparation[5]
  • Solvent: Dissolve 1 mg of sample in 1 mL of DMSO . Dilute 1:100 with 50:50 Methanol:Water (with 5mM Ammonium Formate) for injection.

  • Control: A standard mixture of 4-nitro and 5-nitro isomers (if available) is recommended to define retention time windows.

Step 2: LC-MS Method (Differentiation)

The 4-nitro isomer typically elutes later than the 5-nitro isomer on C18 columns due to the "shielding" of the polar nitro group by the adjacent nitrile and bromine, increasing its lipophilicity locally compared to the more exposed 5-nitro.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 5mM Ammonium Formate (pH 8.0). Note: Basic pH aids ionization in negative mode.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10% -> 90% B (Linear)

    • 6-8 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Step 3: MS Parameters (Negative Mode)
  • Source: ESI Negative (

    
    ).
    
  • Capillary Voltage: 3000 V.

  • Fragmentor: 120 V (High enough to ensure transmission, low enough to prevent in-source decay).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial to observe the differential stability of the nitro group.

    • BNIC-4: Will show significant fragmentation at 10-20 eV .

    • BNIC-5: Will remain largely intact or show only parent ion at 10-20 eV, requiring >30 eV for major fragmentation.

Identification Workflow

The following decision tree allows the operator to confirm the identity of the synthesized batch.

Workflow Start Start: Crude Reaction Mixture LC_Sep LC Separation (C18 Gradient) Monitor m/z 264.9 Start->LC_Sep Peak_Detect Peak Detected? LC_Sep->Peak_Detect MS2_Acq Acquire MS/MS (Stepped CE) Peak_Detect->MS2_Acq Yes Analyze_Frag Analyze Fragmentation Ratio Ratio = Intensity(218.9) / Intensity(264.9) MS2_Acq->Analyze_Frag High_Ratio High Ratio (>0.8 at 20eV) Prominent m/z 234.9 (M-NO) Analyze_Frag->High_Ratio Fragile NO2 Low_Ratio Low Ratio (<0.3 at 20eV) Minimal m/z 234.9 Analyze_Frag->Low_Ratio Stable NO2 ID_4 CONFIRMED: 4-Nitro Isomer (Target) High_Ratio->ID_4 ID_5 IDENTIFIED: 5-Nitro Isomer (Impurity) Low_Ratio->ID_5

Caption: Decision tree for assigning regioisomers based on nitro-group lability and specific fragment ions.

References

  • Tomer, K. B., et al. Mass spectrometry in structural and stereochemical problems—CCXXIII: Ortho interactions of nitro groups. Journal of Mass Spectrometry (1973). Retrieved from [Link]

  • Itälä, E., et al. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole—The effect of the methylation.[1][2] Journal of Mass Spectrometry (2017). Retrieved from [Link]

  • Tintaru, A., et al. Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. (2008).[3] Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 6-Bromo-4-Nitro-1H-Indazole-3-Carbonitrile from its 4-Bromo-6-Nitro Isomer

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of regioisomers is a cornerstone of rigorous scientific practice. Positional isomers, such as 6-bromo-4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of regioisomers is a cornerstone of rigorous scientific practice. Positional isomers, such as 6-bromo-4-nitro-1H-indazole-3-carbonitrile and 4-bromo-6-nitro-1H-indazole-3-carbonitrile, possess the same molecular formula but differ in the spatial arrangement of substituents on the indazole core. This subtle distinction can lead to profound differences in their physicochemical properties, biological activities, and patentability. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data and detailed analytical protocols to ensure their accurate identification.

The core challenge lies in the similar electronic nature of the bromo and nitro groups. However, their placement significantly influences the chemical environment of the protons and carbons within the aromatic system, providing a basis for differentiation through modern analytical techniques.

Core Physicochemical Properties: A First Pass at Differentiation

While not definitive on their own, fundamental physicochemical properties can offer initial clues for distinguishing between the two isomers. Factors such as melting point and chromatographic retention times are influenced by the molecule's overall polarity and crystal packing efficiency, which are in turn affected by the positions of the substituents.

Property6-Bromo-4-nitro-1H-indazole-3-carbonitrile4-Bromo-6-nitro-1H-indazole-3-carbonitrileRationale for Difference
Molecular Weight 282.02 g/mol 282.02 g/mol Identical, as they are isomers.
Boiling Point (Predicted) 420.8±25.0 °C at 760 mmHg[1]No data availableThe position of the polar nitro group and the halogen can influence intermolecular forces, leading to slight differences in boiling points.
Polarity Expected to be highly polarExpected to be highly polarThe overall dipole moment will differ based on the vector sum of the individual bond dipoles of the bromo, nitro, and cyano groups. This difference is key to their separation by chromatography.

Definitive Structural Elucidation: A Multi-Technique Approach

A combination of spectroscopic and chromatographic methods is essential for the unequivocal identification of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers by providing detailed information about the chemical environment of each proton and carbon atom.[2][3] The differing positions of the electron-withdrawing nitro group and the bromine atom will result in distinct chemical shifts and coupling patterns for the aromatic protons.

¹H NMR Spectroscopy: Unraveling the Aromatic Fingerprint

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) will provide the most diagnostic information.

  • 6-Bromo-4-nitro-1H-indazole-3-carbonitrile: In this isomer, the protons at the 5- and 7-positions of the indazole ring will exhibit distinct signals. The proton at C5 will likely be a doublet, influenced by the adjacent proton at C7. The proton at C7 will also be a doublet. The strong electron-withdrawing effect of the nitro group at position 4 will significantly deshield the proton at C5, shifting its resonance downfield.

  • 4-Bromo-6-nitro-1H-indazole-3-carbonitrile: Here, the protons are at the 5- and 7-positions. The proton at C5 will be influenced by the adjacent bromine at C4 and will likely appear as a doublet. The proton at C7 will be adjacent to the nitro group at C6 and will also be a doublet. The nitro group at C6 will strongly deshield the proton at C7, causing a significant downfield shift.

Key Diagnostic ¹H NMR Features:

IsomerExpected Aromatic SignalsKey Distinguishing Feature
6-Bromo-4-nitro Two doubletsThe downfield shift of the C5 proton due to the adjacent C4-nitro group.
4-Bromo-6-nitro Two doubletsThe downfield shift of the C7 proton due to the adjacent C6-nitro group.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data. The carbons directly attached to the electron-withdrawing nitro and bromo groups will have characteristic chemical shifts. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can definitively link protons to their neighboring carbons, providing unambiguous structural assignment.[4][5]

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to distinguish between the two isomers.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

Sample Preparation:

  • Weigh approximately 5-10 mg of the indazole sample.[6]

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6 mL.[6]

  • Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.[6]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[6]

  • Acquire the ¹H NMR spectrum.

  • For ¹³C NMR, a greater number of scans may be required due to the lower natural abundance of ¹³C.[6]

  • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

The difference in polarity between the two isomers allows for their effective separation using HPLC.[7][8] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common choice. The more polar isomer will have a shorter retention time as it will interact less with the nonpolar column.

  • 6-Bromo-4-nitro-1H-indazole-3-carbonitrile vs. 4-Bromo-6-nitro-1H-indazole-3-carbonitrile: The relative polarity, and thus the elution order, can be predicted by considering the overall dipole moment. The 4-bromo-6-nitro isomer is likely to be more polar due to the positions of the substituents, resulting in an earlier elution time compared to the 6-bromo-4-nitro isomer. However, this should be confirmed experimentally.

Experimental Protocol: HPLC Analysis

Objective: To develop a robust HPLC method for the separation and quantification of the two isomers.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 254 nm.[9]

  • Injection Volume: 10 µL.

Method Development: The gradient and mobile phase composition can be optimized to achieve baseline separation (Resolution > 1.5) between the two isomer peaks.[7]

X-ray Crystallography: The Ultimate Confirmation

For an irrefutable structural assignment, single-crystal X-ray crystallography is the gold standard.[10][11] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the positions of all atoms in the molecule.[11] Obtaining a suitable single crystal is a prerequisite for this analysis.

Experimental Protocol: X-ray Crystallography

Objective: To obtain a single crystal of the compound and determine its three-dimensional structure.

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.

  • Allow the solvent to evaporate slowly at room temperature. Other techniques like vapor diffusion or cooling crystallization can also be employed.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected.

  • The structure is solved and refined using specialized software to yield the final crystallographic model.[10]

Visualizing the Distinctions

The following diagrams illustrate the molecular structures and a logical workflow for their differentiation.

Caption: Molecular structures of the two regioisomers.

Analytical_Workflow Sample Unknown Isomer Mixture HPLC HPLC Separation Sample->HPLC Isomer1 Isolated Isomer 1 HPLC->Isomer1 Isomer2 Isolated Isomer 2 HPLC->Isomer2 NMR NMR Spectroscopy (1H, 13C, 2D) Isomer1->NMR Xray X-ray Crystallography (if single crystal available) Isomer1->Xray Isomer2->NMR Isomer2->Xray Structure1 Structure of Isomer 1 NMR->Structure1 Structure2 Structure of Isomer 2 NMR->Structure2 Xray->Structure1 Xray->Structure2

Caption: Workflow for isomer separation and identification.

Conclusion

The differentiation of 6-bromo-4-nitro-1H-indazole-3-carbonitrile from its 4-bromo-6-nitro isomer is a critical task in chemical research and development that demands a systematic and multi-faceted analytical approach. While HPLC provides an effective means of separation, NMR spectroscopy, particularly ¹H NMR, offers the most direct and information-rich method for non-destructive structural elucidation. For absolute and unequivocal proof of structure, single-crystal X-ray crystallography remains the definitive technique. By employing the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately distinguish between these closely related regioisomers, ensuring the integrity and success of their scientific endeavors.

References

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Separation Methods Technologies. (1996). HPLC SEPARATION GUIDE. Retrieved from [Link]

  • Filo. (2025). How could ^1H NMR spectra distinguish the following compounds? Compounds... Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Organic Syntheses. (1962). indazole. Retrieved from [Link]

  • PubChemLite. (2026). 4-bromo-6-nitro-1h-indazole (C7H4BrN3O2). Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Retrieved from [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole | Download Scientific Diagram. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687. Retrieved from [Link]

  • PubChemLite. (2025). 6-bromo-1h-indazole-3-carbonitrile (C8H4BrN3). Retrieved from [Link]

  • NIH. (n.d.). 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem. Retrieved from [Link]

  • NIH. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-bromo-4-nitro-1H-indazole-3-carbonitrile

Executive Safety Directive IMMEDIATE ACTION REQUIRED: Treat 6-bromo-4-nitro-1H-indazole-3-carbonitrile as a High-Energy, Toxic, Halogenated compound. Under no circumstances should this compound be disposed of via municip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 6-bromo-4-nitro-1H-indazole-3-carbonitrile as a High-Energy, Toxic, Halogenated compound.

Under no circumstances should this compound be disposed of via municipal drains or standard trash. The presence of a nitro group (


) on a fused heterocyclic ring suggests potential shock sensitivity and energetic decomposition. The nitrile moiety (

) presents a risk of hydrogen cyanide (HCN) evolution if exposed to acidic conditions.

Core Disposal Rule: Segregate into Solid Hazardous Waste (if powder) or Halogenated Organic Waste (if dissolved).

Chemical Hazard Analysis & Causality

To dispose of this chemical safely, you must understand the reactivity of its three critical functional groups. This section explains the why behind the protocols.

Functional GroupHazard ProfileDisposal Implication
Nitro (

)
Energetic/Explosive Potential. Nitro-substituted indazoles can be shock-sensitive. Decomposition releases toxic nitrogen oxides (

).
DO NOT scrape dried material aggressively. DO NOT mix with reducing agents or oxidizers. Store waste containers away from heat.
Carbonitrile (

)
Acute Toxicity. Under acidic conditions (

), nitriles can hydrolyze to release hydrogen cyanide gas.
CRITICAL: Ensure any aqueous waste streams containing this compound are maintained at

. Never mix with acid waste.
Bromine (

)
Halogenated Pollutant. Combustion generates corrosive hydrogen bromide (

).
Must be incinerated in facilities equipped with scrubbers. MUST go to the "Halogenated Waste" stream, not general organic waste.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the bench.

A. Solid Waste (Pure Powder)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Avoid glass if possible to prevent shrapnel in case of energetic decomposition.

  • Labeling: Clearly mark as "TOXIC," "REACTIVE," and "HALOGENATED."

  • Dampening (Optional but Recommended): If the powder is dry and old, lightly misting with an inert solvent (like hexane or mineral oil) can desensitize it against friction during transport, provided this does not interfere with the final incineration profile.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Check: If dissolved in DCM, Chloroform, or DMSO, the entire solution is Halogenated Waste .

  • Acidity Check: Test the pH of the solution.

    • If Acidic: Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) to 
      
      
      
      before bottling. This prevents HCN formation.
    • If Basic: Safe to bottle directly.

Detailed Disposal Workflows

Workflow 1: Waste Stream Decision Tree

DisposalDecisionTree Start Waste Material: 6-bromo-4-nitro-1H-indazole-3-carbonitrile StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidCont Containerize in HDPE Jar (Do NOT use metal) IsSolid->SolidCont LabelSolid Label: TOXIC + REACTIVE SolidCont->LabelSolid FinalSolid Bin: Solid Hazardous Waste (Incineration) LabelSolid->FinalSolid CheckPH Check pH Level IsLiquid->CheckPH IsAcidic pH < 7 CheckPH->IsAcidic IsNeutral pH >= 7 CheckPH->IsNeutral Neutralize Neutralize with NaHCO3 to pH 7-9 IsAcidic->Neutralize Risk of HCN Neutralize->IsNeutral SolventCheck Identify Solvent Base IsNeutral->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (Ethyl Acetate, DMSO) SolventCheck->NonHaloSolv BinHalo Bin: Halogenated Organic Waste HaloSolv->BinHalo NonHaloSolv->BinHalo Compound contains Br Must treat as Halogenated

Figure 1: Decision matrix for segregating waste based on physical state and solvent composition. Note that even non-halogenated solvents become "halogenated waste" once this brominated compound is dissolved in them.

Workflow 2: Spill Cleanup Procedure (Emergency)

If a spill occurs, do not simply wipe it up.[1] The friction from wiping a dry nitro-compound can theoretically trigger decomposition.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Wet Method: Cover the spill with a generic absorbent (Vermiculite or Sand) dampened with water or mineral oil. Do not use dry paper towels (creates a flammable wick).

  • Scoop: Use a plastic scoop (non-sparking).

  • Clean: Wash the surface with a mild soap solution.

  • Disposal: Place all spill debris into a dedicated hazardous waste bag/jar.

Regulatory Waste Codes (Reference)

When filling out your institution's hazardous waste tag, use the following codes as a guideline (verify with your local EHS officer as specific listings vary by region).

Regulatory BodyWaste CodeDescriptionReason
EPA (RCRA) D001 IgnitableNitro group energetic potential.
EPA (RCRA) D003 ReactivePotential to generate toxic gases (HCN/NOx).
EPA (RCRA) F001/F002 Halogenated SolventsOnly applies if dissolved in listed solvents (e.g., DCM).
EU Waste List 16 05 06 *Lab chemicals consisting of dangerous substancesGeneral classification for hazardous research chemicals.

Compatibility Matrix

Use this table to ensure you do not inadvertently create a secondary hazard in your waste carboy.

Chemical ClassCompatibilityInteraction Risk
Strong Acids (HCl, H2SO4)INCOMPATIBLE Hydrolysis of nitrile to HCN gas; Exothermic reaction.
Strong Bases (NaOH, KOH)INCOMPATIBLE Can form unstable salts with the nitro-indazole core.
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE High fire/explosion risk with the organic nitro group.
Reducing Agents (LiAlH4, H2/Pd)INCOMPATIBLE Vigorous exothermic reduction of nitro/nitrile groups.
Halogenated Solvents COMPATIBLE Safe for storage (DCM, Chloroform).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (n.d.). Compound Summary: Indazole derivatives. National Library of Medicine. (Used for structural reactivity inference). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-nitro-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-bromo-4-nitro-1H-indazole-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.